molecular formula C8H14N4O B6254221 4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide CAS No. 1174305-95-3

4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide

Cat. No.: B6254221
CAS No.: 1174305-95-3
M. Wt: 182.2
InChI Key:
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Description

4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C8H14N4O and a molecular weight of 182.23 g/mol . This compound is known for its unique structure, which includes a pyrazole ring substituted with amino and carboxamide groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with N,N-dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to elicit a biological response . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and potential biological activities.

Properties

CAS No.

1174305-95-3

Molecular Formula

C8H14N4O

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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